molecular formula C19H22N2O2 B368408 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941824-01-7

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B368408
CAS No.: 941824-01-7
M. Wt: 310.4g/mol
InChI Key: MXULAMKMMALLKF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC nomenclature conventions for complex heterocyclic compounds. The compound is officially designated as 2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol according to computational nomenclature systems, reflecting its hierarchical structural organization. The CAS registry number 941824-01-7 provides unambiguous identification within chemical databases, while the molecular formula C19H22N2O2 indicates the precise atomic composition.

The systematic naming convention reveals the compound's modular construction, beginning with the core benzimidazole heterocycle as the parent structure. The N1 position bears a 3-(2-methylphenoxy)propyl substituent, which itself consists of a propyl chain terminated by a 2-methylphenoxy group. The C2 position of the benzimidazole ring carries an ethanol substituent, contributing to the molecule's overall polarity and potential for hydrogen bonding interactions. Alternative nomenclature includes 2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol, emphasizing the benzodiazole systematic name for the benzimidazole moiety.

The InChI (International Chemical Identifier) representation InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-6-12-21-17-9-4-3-8-16(17)20-19(21)11-13-22/h2-5,7-10,22H,6,11-14H2,1H3 provides a standardized, non-proprietary identifier that facilitates unambiguous chemical communication across different software systems and databases. The corresponding InChIKey MXULAMKMMALLKF-UHFFFAOYSA-N serves as a condensed hash representation suitable for database searching and chemical informatics applications.

Molecular Architecture: Benzene Rings, Propyl Linkers, and Ethanol Moieties

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement that significantly influences its chemical and biological properties. The central benzimidazole core consists of a fused benzene ring and imidazole ring system, creating a planar, aromatic heterocycle with distinctive electronic properties. This bicyclic system provides the fundamental pharmacophore common to many biologically active compounds, contributing to the molecule's potential therapeutic applications.

The propyl linker connecting the benzimidazole nitrogen to the 2-methylphenoxy group introduces conformational flexibility into the molecular structure. This three-carbon chain allows rotation around multiple bonds, enabling the molecule to adopt various spatial configurations that may be crucial for biological activity. The terminal 2-methylphenoxy group consists of a benzene ring substituted with both methoxy and methyl functionalities, creating additional sites for potential intermolecular interactions through π-π stacking, hydrogen bonding, and hydrophobic contacts.

Structural Component Molecular Formula Contribution Key Features
Benzimidazole Core C7H4N2 Planar aromatic heterocycle
Propyl Linker C3H6 Flexible aliphatic chain
2-Methylphenoxy Group C7H7O Aromatic ether with methyl substitution
Ethanol Moiety C2H5O Polar terminal group

The ethanol substituent at the C2 position of the benzimidazole ring contributes significantly to the compound's solubility profile and potential for forming hydrogen bonds with biological targets. This hydroxyl group increases the molecule's hydrophilicity while maintaining sufficient lipophilicity through the aromatic components for membrane permeation. The spatial arrangement of these functional groups creates a molecule with balanced physicochemical properties suitable for pharmaceutical applications.

The SMILES representation CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO provides a linear notation that captures the complete connectivity pattern of the molecule. This notation reveals the sequential bonding pattern from the methyl-substituted benzene ring through the ether linkage and propyl chain to the benzimidazole core and terminal ethanol group.

Comparative Analysis with Related Benzimidazole Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships within the benzimidazole family. The compound 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol represents a positional isomer where the methyl group on the phenoxy ring is relocated from the ortho to the meta position. This subtle structural modification may significantly influence the compound's biological activity and physicochemical properties due to altered steric and electronic effects.

Another closely related derivative, 1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol, features a direct benzyl linkage instead of the propoxy connection. This structural variant has a molecular weight of 266.34 g/mol compared to 310.4 g/mol for the target compound, illustrating how the propoxy linker contributes additional molecular mass and flexibility. The shorter linker in the benzyl derivative may result in different conformational preferences and altered binding affinity to biological targets.

Compound Molecular Weight Linker Type Phenoxy Substitution Key Structural Differences
Target Compound 310.4 g/mol Propoxy 2-methyl Flexible three-carbon linker
Meta Isomer 310.4 g/mol Propoxy 3-methyl Methyl group repositioning
Benzyl Analog 266.34 g/mol Direct benzyl 2-methyl Shorter, more rigid linker

The phenylpropyl derivative 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol demonstrates the effect of removing the ether oxygen and methyl substituent, resulting in a simpler phenylpropyl side chain. This modification reduces the molecular weight to 280.4 g/mol and eliminates potential hydrogen bonding sites, which may affect solubility and biological activity patterns.

Benzimidazole derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural variations among these related compounds provide insights into how specific molecular modifications influence biological activity. The presence of the ether linkage in the target compound may enhance metabolic stability compared to direct carbon-carbon linkages, while the specific positioning of the methyl group on the phenoxy ring affects steric interactions with biological targets.

Tautomerism and Conformational Flexibility

The tautomeric behavior and conformational flexibility of this compound represent critical factors influencing its chemical reactivity and biological activity. Benzimidazole derivatives are known to exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms in the imidazole ring. However, in this specific compound, the N1 position is substituted with the 3-(2-methylphenoxy)propyl group, which prevents tautomeric exchange and fixes the compound in a single tautomeric form.

The absence of tautomeric equilibrium in N-substituted benzimidazoles has significant implications for biological activity, as different tautomers may exhibit varying binding affinities to protein targets. Research indicates that the binding affinity of each tautomer to a protein target depends on an established bioactive conformation, making the tautomeric ratio a determinant factor in ligand-protein binding mechanisms. The N-substitution in the target compound eliminates this variability, potentially leading to more predictable and consistent biological activity.

Conformational flexibility primarily arises from rotation around the bonds in the propyl linker connecting the benzimidazole core to the 2-methylphenoxy group. This flexibility allows the molecule to adopt multiple spatial arrangements, which may be crucial for optimizing interactions with biological targets. The three-carbon propyl chain provides sufficient length to position the terminal phenoxy group in various orientations relative to the benzimidazole core, potentially enabling induced-fit binding mechanisms with protein receptors.

Rotatable Bond Location Impact on Flexibility
N1-C(propyl) Benzimidazole-linker Major conformational freedom
C-C (propyl chain) Internal propyl Moderate flexibility
C-O (ether) Propyl-phenoxy Restricted rotation
C2-C(ethanol) Benzimidazole-ethanol Limited flexibility

Studies on related benzimidazole compounds demonstrate that conformational flexibility can significantly influence self-assembly behavior and sensing efficacy in biological systems. The flexible methyl spacer in similar compounds has been shown to experience different optical responses upon metal ion binding compared to more rigid structural analogs. This conformational adaptability may enable the target compound to accommodate various binding sites and potentially exhibit poly-pharmacological activity.

The ethanol moiety at the C2 position also contributes to conformational considerations through its ability to participate in intramolecular hydrogen bonding with other polar groups in the molecule. This internal hydrogen bonding may stabilize certain conformations and influence the overall three-dimensional shape of the molecule in solution. The hydroxyl group's capacity for hydrogen bonding also affects the compound's interaction with solvent molecules and biological targets.

Properties

IUPAC Name

2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-6-12-21-17-9-4-3-8-16(17)20-19(21)11-13-22/h2-5,7-10,22H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULAMKMMALLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, the reaction likely employs 2-methylphenoxypropanoic acid or a related precursor under reflux in hydrochloric acid (HCl). This step facilitates cyclization, forming the bicyclic benzimidazole structure.

Representative Conditions

  • Reactants : o-phenylenediamine (15 mmol), 2-methylphenoxypropanoic acid (30 mmol)

  • Solvent : 4N HCl (40 mL)

  • Temperature : Reflux (~100–120°C) for 5 hours

  • Workup : Neutralization with NaOH to pH 7, followed by filtration and recrystallization from ethanol.

Alkylation at the N1 Position

Introduction of the 3-(2-methylphenoxy)propyl side chain occurs via nucleophilic substitution. The benzimidazole’s N1 nitrogen reacts with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

Optimized Protocol

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Anhydrous ethanol

  • Temperature : Reflux (78°C) for 12–24 hours

  • Yield : ~70–80% (estimated from analogous reactions).

Functionalization at the C2 Position

StepConditionsReagents
FormylationReflux in ethanol, 3 hoursAcetic anhydride, EtOH
ReductionRoom temperature, 2 hoursNaBH₄, methanol

Purification and Crystallization Strategies

Post-synthesis purification is critical for achieving pharmaceutical-grade purity. Methods adapted from patent literature include:

Solvent-Antisolvent Crystallization

  • Solvent System : Dichloromethane/methanol (3:1 v/v)

  • Antisolvent : n-Heptane or methyl tert-butyl ether

  • Seeding : Addition of crystalline seeds to induce nucleation.

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradient elution

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.

Analytical Characterization

Confirmation of structure and purity employs:

Spectroscopic Methods

  • ¹H/¹³C NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.5 ppm (–OCH₂–), and δ 3.6–3.8 ppm (–CH₂OH).

  • Mass Spectrometry : Molecular ion peak at m/z 310.4 (M⁺) consistent with C₁₉H₂₂N₂O₂.

Chromatographic Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile)

  • Purity : ≥98% (area normalization).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Acid-catalyzed cyclization + alkylation7597Scalable, cost-effectiveRequires harsh acidic conditions
Formylation-reduction6895Selective for C2 positionMulti-step, lower yield

Industrial-Scale Considerations

Patented processes emphasize efficiency and reproducibility:

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 4 hours.

  • Spray Drying : Produces amorphous solid dispersions for enhanced bioavailability .

Chemical Reactions Analysis

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Core Benzimidazole Derivatives

  • 4-(1H-Benzimidazol-2-yl)phenol (3b): This compound (C13H10N2O, MW: 210.23) features a phenol group at position 4 of the benzimidazole core. Unlike the target compound, it lacks the 3-(2-methylphenoxy)propyl chain and ethanol substituent. Its antimicrobial activity is highlighted in , emphasizing the role of hydroxyl groups in bioactivity .
  • Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate: This derivative () incorporates a benzodioxole group at position 2 and a pyrrolidinone-containing propyl chain at position 1. The ester group at position 5 contrasts with the ethanol substituent in the target compound. Such substitutions are associated with enhanced pharmacological profiles, particularly in CNS-targeting drugs .
  • 2-[1-Isopropyl-1H-benzimidazol-2-ylamino]-ethanol (CAS: 431071-96-4): This analogue (C12H17N3O, MW: 219.28) replaces the phenoxypropyl group with an isopropyl substituent.

Phenoxypropyl-Substituted Analogues

  • N-({1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide (CAS: 920116-08-1): This derivative () shares the 3-(substituted phenoxy)propyl chain but introduces a chlorophenoxy group and a furanamide moiety.
  • Silicon-Containing Derivatives (): Compounds like 2-[1-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-1H-benzimidazol-2-yl]benzoxazole incorporate silicon-based groups, increasing thermal stability and UV-absorption properties. These are used in photoprotective compositions, diverging from the ethanol-functionalized target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Substituents
Target Compound (615279-86-2) C19H22N2O2 ~310.39 512.9±40.0 1.16±0.1 13.81±0.10 3-(2-methylphenoxy)propyl, ethanol
2-(1-Isopropyl-1H-benzimidazol-2-ylamino)-ethanol C12H17N3O 219.28 Not reported Not reported Not reported Isopropyl, ethanol
4-(1H-Benzimidazol-2-yl)phenol (3b) C13H10N2O 210.23 Not reported Not reported Not reported Phenol, benzimidazole core

Key Observations :

  • The target compound’s higher molecular weight and branched phenoxypropyl chain contribute to its elevated boiling point and density compared to simpler analogues.
  • The pKa (~13.81) suggests moderate basicity, typical for benzimidazoles, which can form hydrogen bonds via the ethanol group .

Biological Activity

The compound 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol (CAS No. 941824-01-7) is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazoles are a class of compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole core substituted with a phenoxy group and an ethanol moiety. The molecular formula is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molecular weight of approximately 338.45 g/mol.

PropertyValue
Molecular FormulaC21H26N2O2
Molecular Weight338.45 g/mol
CAS Number941824-01-7
LogP5.0948
Polar Surface Area33.715 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • GABA Receptors : It is believed to enhance the inhibitory effects of GABA in the central nervous system, potentially leading to anxiolytic and sedative effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anti-inflammatory properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against various pathogens, suggesting its utility in treating infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the cytotoxicity of the compound against different cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent.
    • Another investigation evaluated its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages, demonstrating a reduction in pro-inflammatory cytokines.
  • In Vivo Studies :
    • An animal model study reported that administration of the compound resulted in reduced tumor growth compared to controls, supporting its anticancer potential.
    • In models of acute inflammation, the compound significantly decreased edema formation, indicating its efficacy as an anti-inflammatory agent.

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